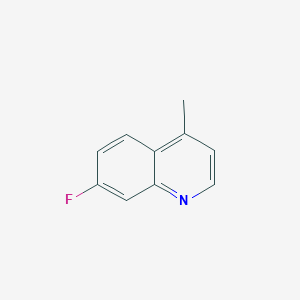

7-Fluoro-4-methylquinoline

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

7-fluoro-4-methylquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN/c1-7-4-5-12-10-6-8(11)2-3-9(7)10/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITOHSZXAKKBTMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC(=CC2=NC=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.18 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of 7 Fluoro 4 Methylquinoline

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides critical insights into the molecular vibrations and functional groups present in a compound. For 7-Fluoro-4-methylquinoline, these methods are essential for identifying characteristic bond stretches, bends, and deformations.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

The FT-IR spectrum of this compound is expected to be characterized by several key absorption regions. Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ range. scialert.net The methyl group (C-H) stretching vibrations are anticipated just below 3000 cm⁻¹. The region between 1650 cm⁻¹ and 1450 cm⁻¹ is particularly diagnostic for quinoline (B57606) derivatives, containing complex C=C and C=N stretching vibrations of the heterocyclic and benzene (B151609) rings. researchgate.netnih.gov The presence of the fluorine substituent introduces a strong C-F stretching vibration, which for fluoroaromatic compounds is typically observed in the 1250-1100 cm⁻¹ region. In-plane and out-of-plane C-H bending vibrations provide further structural information in the fingerprint region (below 1000 cm⁻¹).

Raman Spectroscopy Investigations (FT-Raman)

FT-Raman spectroscopy offers complementary information to FT-IR. While C=O, N-H, and O-H groups are strong in IR, C=C, C-C, and C-S bonds often produce more intense signals in Raman spectra. spectroscopyonline.com For this compound, the aromatic ring stretching vibrations, particularly the symmetric "ring breathing" modes, are expected to be prominent in the Raman spectrum. researchgate.netmdpi.com The C=C and C=N vibrations of the quinoline ring system, observed between 1650 cm⁻¹ and 1450 cm⁻¹, will also be Raman active. mdpi.com The C-F stretching vibration is also observable in Raman spectroscopy, though it is often weaker than in the IR spectrum. The complementarity of FT-IR and FT-Raman is crucial for a complete vibrational analysis, as some modes may be active in one technique but not the other due to molecular symmetry rules. spectroscopyonline.com

Characteristic Vibrational Band Assignments

Based on data from similar quinoline derivatives, a table of predicted characteristic vibrational frequencies for this compound can be constructed. These assignments are based on the analysis of substituted quinolines and the known frequency ranges for specific functional groups. scialert.netresearchgate.netiosrjournals.orgnih.gov

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted FT-Raman Frequency (cm⁻¹) | Description |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 | Stretching of C-H bonds on the quinoline ring system. |

| Methyl C-H Stretch | 2980 - 2870 | 2980 - 2870 | Asymmetric and symmetric stretching of C-H bonds in the methyl group. |

| Ring C=C/C=N Stretch | 1620 - 1450 | 1620 - 1450 | Stretching vibrations of the aromatic and heterocyclic rings, often appearing as multiple strong bands. |

| Methyl C-H Bend | 1460 - 1375 | 1460 - 1375 | Asymmetric and symmetric bending (deformation) of the methyl group. |

| C-F Stretch | 1250 - 1100 | 1250 - 1100 | Strong absorption characteristic of the carbon-fluorine bond. |

| Aromatic C-H Bend (out-of-plane) | 900 - 700 | 900 - 700 | Bending vibrations of the ring protons, sensitive to substitution patterns. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. ¹H and ¹³C NMR are standard techniques for organic compounds.

Proton Nuclear Magnetic Resonance (¹H NMR) Data Interpretation

The ¹H NMR spectrum of this compound would provide detailed information about its proton environments. The methyl group at the C4 position is expected to appear as a singlet in the upfield region, likely around 2.5-2.7 ppm. nih.govchemicalbook.com The aromatic region of the spectrum (typically 7.0-9.0 ppm) will show signals for the five protons on the quinoline ring system.

The proton at C2, adjacent to the nitrogen, is expected to be the most downfield signal. The fluorine atom at C7 will influence the chemical shifts of nearby protons (H5, H6, and H8) and will introduce characteristic splitting patterns (coupling) through space or across bonds. Specifically, H6 and H8 will show coupling to the ¹⁹F nucleus, resulting in doublets or doublet of doublets, in addition to their coupling with adjacent protons. The interpretation of these coupling constants is crucial for unambiguous assignment. srce.hrnih.gov

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| 4-CH₃ | 2.5 - 2.7 | s (singlet) | N/A |

| H2 | 8.7 - 8.9 | d (doublet) | J(H2-H3) ≈ 4.5 Hz |

| H3 | 7.2 - 7.4 | d (doublet) | J(H3-H2) ≈ 4.5 Hz |

| H5 | 8.0 - 8.2 | dd (doublet of doublets) | J(H5-H6) ≈ 9.0 Hz, J(H5-F) ≈ 5.0 Hz |

| H6 | 7.3 - 7.5 | ddd (doublet of doublet of doublets) | J(H6-H5) ≈ 9.0 Hz, J(H6-F) ≈ 9.0 Hz, J(H6-H8) ≈ 2.5 Hz |

| H8 | 7.7 - 7.9 | dd (doublet of doublets) | J(H8-F) ≈ 11.0 Hz, J(H8-H6) ≈ 2.5 Hz |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. This compound has ten carbon atoms, and ten distinct signals are expected in the proton-decoupled ¹³C NMR spectrum. The methyl carbon signal will appear at the highest field (lowest ppm), typically around 18-20 ppm. rsc.org The other nine carbons, being part of the aromatic system, will resonate at lower fields (higher ppm values).

The most significant feature will be the large, direct carbon-fluorine coupling constant (¹JCF) for C7, which is typically in the range of 240-260 Hz, appearing as a doublet. worktribe.com The carbons adjacent to C7 (C6 and C8) will also exhibit smaller two-bond couplings (²JCF), and other carbons may show even smaller long-range couplings. nih.govworktribe.com The carbon directly attached to the electronegative nitrogen (C2 and C8a) will be shifted downfield. The chemical shifts are influenced by both the substituent effects and their position within the heterocyclic ring system.

| Carbon Position | Predicted Chemical Shift (δ, ppm) | Predicted ¹³C-¹⁹F Coupling (JCF, Hz) |

|---|---|---|

| 4-CH₃ | 18 - 20 | - |

| C2 | 150 - 152 | - |

| C3 | 122 - 124 | - |

| C4 | 146 - 148 | - |

| C4a | 128 - 130 | - |

| C5 | 126 - 128 | ²J ≈ 5-10 Hz |

| C6 | 110 - 112 | ²J ≈ 20-25 Hz |

| C7 | 161 - 164 | ¹J ≈ 245-255 Hz |

| C8 | 119 - 121 | ²J ≈ 20-25 Hz |

| C8a | 148 - 150 | ³J ≈ 5-10 Hz |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environments

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is an exceptionally sensitive and informative technique for characterizing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org The chemical shift of the fluorine atom in this compound is highly dependent on its local electronic environment within the quinoline ring system. alfa-chemistry.com

For this compound, the single fluorine atom is attached to an aromatic ring, placing its expected chemical shift in the typical range for aryl fluorides. ucsb.edu The signal for the fluorine at the C-7 position is anticipated to appear as a triplet of doublets. This splitting pattern arises from spin-spin coupling with the two adjacent aromatic protons, H-6 and H-8 (ortho coupling, ³JFH), and a weaker coupling to the proton at the C-5 position (meta coupling, ⁴JFH). The precise chemical shift and coupling constants are diagnostic indicators of the fluorine's position and the electronic nature of the heterocyclic system.

| Parameter | Expected Value | Description |

|---|---|---|

| Chemical Shift (δ) | -110 to -125 ppm | Typical range for a fluorine atom attached to an aromatic ring, referenced to CFCl₃. |

| Multiplicity | Triplet of Doublets (td) | Results from coupling to adjacent protons (H-6, H-8) and a more distant proton (H-5). |

| Coupling Constants | ³JF-H6/H-8: ~8-10 Hz ⁴JF-H5: ~5-7 Hz | Represents the through-bond coupling interactions with nearby protons. |

Two-Dimensional NMR Techniques for Structural Elucidation

While one-dimensional NMR provides essential information, two-dimensional (2D) NMR techniques are indispensable for the complete and unambiguous assignment of all proton and carbon signals, confirming the connectivity of the this compound structure.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons on the quinoline rings, for instance, between H-5 and H-6, and between H-2 and H-3.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). It would allow for the direct assignment of each protonated carbon by linking the chemical shift of a proton to the carbon it is attached to (e.g., the methyl protons to the methyl carbon, H-2 to C-2, H-3 to C-3, etc.).

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for mapping long-range (2-3 bond) correlations between protons and carbons. This technique provides definitive evidence of the molecular skeleton. For example, HMBC would show a correlation from the methyl protons (at C-4) to the quaternary carbon C-4 and the adjacent C-3 and C-4a, confirming the position of the methyl group. Correlations from H-8 to the fluorine-bearing C-7 would further solidify the substituent positions.

| Technique | Correlating Nuclei | Expected Key Correlations | Information Provided |

|---|---|---|---|

| COSY | ¹H - ¹H | H-2 ↔ H-3 H-5 ↔ H-6 | Confirms adjacent proton relationships in the heterocyclic and carbocyclic rings. |

| HSQC | ¹H - ¹³C (Direct) | CH₃ ↔ C-CH₃ H-2 ↔ C-2 H-8 ↔ C-8 | Assigns protonated carbons. |

| HMBC | ¹H - ¹³C (Long Range) | CH₃ → C-3, C-4, C-4a H-5 → C-4, C-7, C-8a H-8 → C-6, C-7, C-8a | Establishes the connectivity of the entire molecular framework and confirms substituent placement. |

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a cornerstone analytical technique that provides information on the molecular weight and elemental composition of a compound, as well as structural details through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is employed to measure the mass of a molecule with extremely high accuracy (typically to within 5 ppm). This precision allows for the determination of the exact elemental formula of a compound, distinguishing it from other molecules with the same nominal mass. For this compound, the molecular formula is C₁₀H₈FN. HRMS analysis would provide an exact mass measurement that corresponds to the calculated theoretical mass, thereby confirming the elemental composition.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₈FN |

| Calculated Monoisotopic Mass | 161.0641 g/mol |

| Expected HRMS Result (e.g., [M+H]⁺) | 162.0719 m/z |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is ideal for assessing the purity of volatile compounds like this compound and confirming their identity.

In a typical GC-MS analysis, a pure sample of this compound would appear as a single peak in the gas chromatogram, indicating the absence of volatile impurities. The mass spectrum associated with this peak would display the molecular ion (M⁺) at a mass-to-charge ratio (m/z) of 161. This molecular ion peak confirms the molecular weight of the compound. Additionally, the mass spectrum would exhibit a characteristic fragmentation pattern, providing further structural confirmation.

| Parameter | Expected Observation | Significance |

|---|---|---|

| Retention Time (RT) | A single, sharp peak | Indicates sample purity. |

| Molecular Ion (M⁺) | m/z 161 | Confirms the molecular weight. |

| Key Fragment Ions | m/z 146 ([M-CH₃]⁺) m/z 134 ([M-HCN]⁺) | Provides structural information based on characteristic fragmentation pathways of quinolines. |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. For this compound, which contains a basic nitrogen atom in the quinoline ring, ESI-MS in positive ion mode is highly effective. The nitrogen atom is readily protonated in the ESI source, leading to the formation of a prominent protonated molecular ion [M+H]⁺ at m/z 162. The gentleness of this technique results in minimal fragmentation, making it an excellent method for unequivocally determining the molecular weight of the parent compound.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence emission, provides insights into the electronic structure and photophysical properties of a molecule.

The quinoline ring system is an aromatic chromophore that exhibits characteristic absorption bands in the ultraviolet (UV) region. researchgate.net For this compound, the UV-Vis absorption spectrum is expected to show multiple bands corresponding to π → π* electronic transitions within the aromatic system. Typically, quinoline derivatives display two or three main absorption bands, often between 220-350 nm. mdpi.com

Many quinoline derivatives are also known to be fluorescent, emitting light after being excited by UV radiation. nih.govnih.gov The presence of the fluorine atom can influence the fluorescence properties, potentially enhancing the quantum yield. rsc.org The fluorescence spectrum would show an emission peak at a longer wavelength than the absorption maximum, a phenomenon known as the Stokes shift. youtube.com These photophysical properties are critical for applications in sensing, imaging, and materials science.

| Spectroscopic Technique | Parameter | Expected Wavelength Range |

|---|---|---|

| UV-Vis Absorption | Absorption Maxima (λmax) | ~230-250 nm and ~300-320 nm |

| Fluorescence Emission | Emission Maximum (λem) | ~350-450 nm |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

In general, quinoline exhibits strong absorption bands in the ultraviolet region. The introduction of substituents can cause a shift in the absorption maxima (λmax) and changes in molar absorptivity (ε). For instance, electron-withdrawing groups can lead to a red shift (bathochromic shift) in the absorption bands.

The UV-Vis spectrum of this compound is expected to be characterized by distinct absorption bands corresponding to electronic transitions within the quinoline ring. The fluorine atom at the 7-position and the methyl group at the 4-position will modulate the energy levels of the molecular orbitals involved in these transitions.

A hypothetical representation of the expected UV-Vis absorption data for this compound, based on common transitions in similar aromatic systems, is presented below.

| Hypothetical Transition | Expected λmax (nm) | Typical Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

| π → π | ~280-320 | 1,000 - 10,000 |

| n → π | ~320-350 | < 1,000 |

Note: This data is illustrative and based on general principles of UV-Vis spectroscopy for aromatic heterocycles. Actual experimental values may vary.

Photophysical Properties and Energy Transfer Mechanisms

The photophysical properties of a molecule, including fluorescence and phosphorescence, are intimately linked to its electronic structure and excited-state dynamics. For this compound, the emission characteristics would be influenced by the nature of its lowest excited singlet (S₁) and triplet (T₁) states.

Key photophysical parameters that would be important to determine for this compound include:

Fluorescence Quantum Yield (Φf): The ratio of photons emitted to photons absorbed, which quantifies the efficiency of the fluorescence process.

Excited-State Lifetime (τ): The average time the molecule spends in the excited state before returning to the ground state.

The presence of the fluorine atom could potentially influence these properties through its electronic effects and by promoting intersystem crossing, which might affect the balance between fluorescence and phosphorescence.

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction Analysis

Although a specific single-crystal X-ray diffraction study for this compound has not been reported in the reviewed literature, analysis of structurally related compounds allows for a reasoned prediction of its solid-state structure. For instance, the crystal structure of (E)-4-(4-fluorostyryl)-2-methylquinoline reveals important packing motifs.

Based on the analysis of analogous structures, a hypothetical set of crystallographic parameters for this compound is proposed in the table below.

| Crystallographic Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~7-9 |

| b (Å) | ~10-15 |

| c (Å) | ~8-12 |

| β (°) | ~95-105 |

| Volume (ų) | ~800-1200 |

| Z | 4 |

Note: These parameters are hypothetical and are based on typical values for similar organic molecules. An actual crystal structure determination would be required for accurate data.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal is dictated by a variety of non-covalent interactions, including hydrogen bonds, π-π stacking, and van der Waals forces. The presence of a fluorine atom in this compound is expected to play a significant role in its crystal packing.

Organic fluorine can participate in various weak interactions, such as C-H···F and F···F contacts, which can influence the supramolecular assembly. In the case of (E)-4-(4-fluorostyryl)-2-methylquinoline, molecules are linked into dimers by C-H···N hydrogen bonds, and these dimers are further organized into sheets through π-π stacking interactions.

For this compound, it is anticipated that the crystal packing would be stabilized by a combination of:

C-H···F interactions: The fluorine atom can act as a weak hydrogen bond acceptor, interacting with C-H groups of neighboring molecules.

C-H···N interactions: The nitrogen atom of the quinoline ring can also participate in hydrogen bonding with C-H donors.

Computational Chemistry and Molecular Modeling of 7 Fluoro 4 Methylquinoline

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone in the theoretical investigation of molecular systems. For quinoline (B57606) derivatives, these calculations provide a detailed picture of their behavior and properties.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed for optimizing the ground state geometry of molecules, which corresponds to the most stable arrangement of atoms. For quinoline derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), are performed to determine the optimized molecular structure. These calculations provide precise bond lengths and bond angles, which are fundamental for understanding the molecule's three-dimensional shape and steric properties. For instance, in a study of 4-methylquinoline (B147181) (lepidine), DFT with the B3LYP/6–311++G(d,p) basis set was used to determine its optimized structure researchgate.net. Similarly, the ground state structure of 6-fluoro-4-hydroxy-2-methylquinoline was optimized using the B3LYP method and the 6–311 + G (2d, p) basis set tandfonline.com.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the properties of molecules in their electronically excited states. This method is particularly useful for predicting electronic absorption spectra (UV-Vis spectra). By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can identify the wavelengths at which a molecule absorbs light. For example, TD-DFT calculations have been employed to study the electronic solvation properties of 4-methylquinoline in different solvents researchgate.net. In the case of 6-fluoro-4-hydroxy-2-methylquinoline, TD-DFT methods at the B3LYP/6-311(2d,p) level with a CPCM solvation model were used to investigate its electronic transitions tandfonline.com. A study on 2-Chloro-7-methylquinoline-3-carbaldehyde also utilized TD-DFT to analyze its electronic energies, finding that the transition from the Highest Occupied Molecular Orbital (HOMO) to the LUMO+1 orbital was at the highest energy dergipark.org.tr.

The electronic structure of a molecule is key to its chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this context. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

For a related compound, 6-fluoro-4-hydroxy-2-methylquinoline, the HOMO-LUMO energy gap was calculated to be approximately 4.78 eV in water, indicating significant electronic stability tandfonline.com. In another study on an imidazole (B134444) derivative, a HOMO-LUMO energy gap of 4.4871 eV was found to reflect the molecule's chemical reactivity, with a large gap suggesting that charge transfer occurs within the molecule irjweb.com. The energy gap is a measure of the molecule's kinetic stability irjweb.com.

Table 1: HOMO-LUMO Energy Parameters for a Related Quinoline Derivative

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.2967 |

| ELUMO | -1.8096 |

| Energy Gap (ΔE) | 4.4871 |

Data is for a related imidazole derivative and is illustrative of the parameters calculated.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions among bonds. It provides a description of the Lewis structure of a molecule, including lone pairs and bond orbitals. NBO analysis is particularly useful for understanding charge transfer interactions, which are crucial for molecular stability. These interactions, also known as delocalization corrections, involve the movement of electron density from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis NBO. The stabilization energy E(2) associated with these interactions quantifies their strength.

In the analysis of 6-fluoro-4-hydroxy-2-methylquinoline, a key interaction identified was between a lone pair on an oxygen atom and an antibonding π* orbital (LP(2)O20 →π*(C9-C11)), with a stabilization energy of 21.46 kJ/mol, contributing to the molecule's stability tandfonline.com. For 4-methylquinoline, NBO analysis helps in understanding the nature of molecular bonding and donor-acceptor interactions, which are essential for its chemical reactivity researchgate.net.

Mulliken charge distribution analysis is a method for estimating the partial atomic charges in a molecule based on the basis functions used in the quantum chemical calculation. This analysis provides insights into the distribution of electrons among the atoms, which influences the molecule's electrostatic potential, dipole moment, and reactivity. The calculated Mulliken charges can help identify which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic). However, it is known that Mulliken charges can be sensitive to the choice of basis set uni-muenchen.de.

In a study of 2,6-dichloro-4-fluoro phenol (B47542), Mulliken charges were calculated using both Hartree-Fock (HF) and DFT (B3LYP) methods with the 6-311+G(d,p) basis set to understand the charge distribution within the molecule semanticscholar.org. For 6-fluoro-4-hydroxy-2-methylquinoline, Mulliken charge analysis was also performed as part of its theoretical investigation tandfonline.com.

Table 2: Illustrative Mulliken Charges for a Substituted Phenol

| Atom | Charge (HF/6-311+G(d,p)) | Charge (DFT/6-311+G(d,p)) |

|---|---|---|

| C1 | -0.258 | -0.169 |

| C2 | 0.383 | 0.284 |

| Cl3 | -0.053 | -0.046 |

| C4 | -0.198 | -0.141 |

| F5 | -0.219 | -0.187 |

Data is for 2,6-dichloro-4-fluoro phenol and serves as an example of the output of Mulliken charge analysis.

Computational methods can also be used to predict the thermodynamic properties of a molecule, such as its heat capacity, entropy, and enthalpy, at different temperatures. These parameters are essential for understanding the molecule's stability and behavior under various conditions. The relationship between these thermodynamic properties and temperature can be calculated to provide a comprehensive thermodynamic profile.

For instance, a study on benzyl(3-fluoro-4-morpholinophenyl)carbamate calculated its thermodynamic parameters (heat capacity, entropy, and enthalpy) for a temperature range of 100 to 1000 Kelvin pnrjournal.com. Similarly, the thermodynamic properties of 6-fluoro-4-hydroxy-2-methylquinoline were analyzed theoretically tandfonline.com. The HOMO-LUMO energy gap is also directly related to the kinetic stability of a molecule; a larger gap indicates greater kinetic stability irjweb.com.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for understanding the electronic structure and reactivity of a molecule. niscpr.res.in It provides a three-dimensional map of the charge distribution, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). This information is crucial for predicting how a molecule will interact with other chemical species.

Visualization and Analysis of Charge Distribution and Reactive Sites

A comprehensive literature search did not yield specific studies that have performed Molecular Electrostatic Potential (MEP) mapping for 7-Fluoro-4-methylquinoline. Therefore, a detailed visualization and analysis of its charge distribution and reactive sites based on published MEP data is not possible at this time.

Nonlinear Optical (NLO) Properties Prediction

Nonlinear optical (NLO) materials are of significant interest due to their potential applications in various photonic and optoelectronic technologies. mdpi.com Computational methods, particularly Density Functional Theory (DFT), are frequently employed to predict the NLO properties of novel organic molecules. jmcs.org.mx

Evaluation of Polarizability and Hyperpolarizability

There are currently no available research articles that specifically report on the evaluation of the polarizability and hyperpolarizability of this compound. Such a study would typically involve quantum chemical calculations to determine these properties. The polarizability (α) describes the ease with which the electron cloud of a molecule can be distorted by an external electric field, while the first-order hyperpolarizability (β) quantifies the second-order NLO response. For molecules with potential NLO applications, a high hyperpolarizability value is desirable.

Topological Analyses

Topological analyses of electron density-based functions provide profound insights into the nature of chemical bonding and electronic structure. niscpr.res.inniscpr.res.in

Electron Localization Function (ELF)

The Electron Localization Function (ELF) is a powerful tool for visualizing and analyzing the extent of electron localization in a molecule. niscpr.res.inaraproceedings.com It helps to distinguish between different types of chemical bonds (covalent, ionic, metallic) and to identify the locations of lone pairs of electrons. araproceedings.com An ELF analysis of this compound would be expected to show high ELF values in the regions of the C-C, C-H, C-N, and C-F covalent bonds, indicating a high probability of finding localized electron pairs. The region corresponding to the lone pair of the nitrogen atom would also be characterized by a high ELF value.

As of now, no specific studies detailing the Electron Localization Function (ELF) analysis of this compound have been published.

Localized Orbital Locator (LOL)

Similar to ELF, the Localized Orbital Locator (LOL) is another function used to analyze electron localization, offering a complementary perspective on chemical bonding. niscpr.res.inaraproceedings.com It provides a clear picture of bonding and non-bonding electron pairs. For this compound, a LOL analysis would be anticipated to highlight the covalent nature of the bonds within the quinoline ring system and the methyl group, as well as the C-F bond.

A dedicated study on the Localized Orbital Locator (LOL) analysis for this compound could not be found in the current scientific literature.

Reduced Density Gradient (RDG)

Reduced Density Gradient (RDG) analysis is a computational method used to identify and visualize non-covalent interactions (NCIs) within a molecule and between molecules. nih.gov This technique is based on the relationship between the electron density (ρ) and its first derivative. Regions of low electron density and a low reduced density gradient signify the presence of non-covalent interactions such as hydrogen bonds, van der Waals forces, and steric repulsions. nih.govchemrxiv.org

The results of RDG analysis are typically visualized as scatter plots or 3D isosurfaces in molecular structures. researchgate.net In these visualizations, the isosurfaces are colored to differentiate the nature of the interactions. Generally, blue indicates strong attractive interactions like hydrogen bonds, green signifies weaker van der Waals interactions, and red denotes repulsive interactions or steric clashes. researchgate.net

For this compound, an RDG analysis would reveal the intramolecular non-covalent interactions that stabilize its conformation. The fluorine atom at the 7th position, being highly electronegative, can participate in weak intramolecular interactions. The analysis would likely show van der Waals interactions across the planar quinoline ring system, indicated by broad, greenish isosurfaces. Steric repulsion, if any, between the methyl group and adjacent atoms would appear as reddish patches. This detailed mapping of non-covalent forces is crucial for understanding the molecule's intrinsic stability and how it presents itself for intermolecular interactions.

Table 1: Interpreting Reduced Density Gradient (RDG) Visualization

| Isosurface Color | Sign(λ₂)ρ Value Range | Interaction Type | Implication for this compound |

|---|---|---|---|

| Blue | Large, negative | Strong, attractive (e.g., Hydrogen Bonds) | Potential for intermolecular hydrogen bonding. |

| Green | Near zero | Weak, attractive (e.g., van der Waals) | Expected across the aromatic quinoline core. |

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction of a ligand, such as this compound, with a biological target, typically a protein. These methods are fundamental in drug discovery and design. nih.govresearchgate.net

Ligand-Protein Interaction Prediction with Biological Targets

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net This simulation forecasts the binding mode and affinity, often expressed as a binding energy score. For quinoline derivatives, a wide range of biological targets has been explored, suggesting potential applications as antimicrobial, anticancer, and antiviral agents. researchgate.netresearchgate.netresearchgate.net

While specific docking studies on this compound are not extensively detailed in the provided context, studies on similar 4-methylquinoline derivatives have identified potential biological targets. For instance, derivatives have been docked against the Inositol-3-phosphate synthase enzyme of Mycobacterium tuberculosis and the main protease (Mpro) of SARS-CoV-2. researchgate.netresearchgate.net

A hypothetical docking study of this compound would involve preparing the 3D structure of the ligand and the target protein. The simulation would then place the ligand in the protein's active site, and a scoring function would calculate the binding energy. The predicted interactions would likely involve:

Hydrogen Bonds: The quinoline nitrogen could act as a hydrogen bond acceptor.

Hydrophobic Interactions: The aromatic quinoline ring and the methyl group would likely engage in hydrophobic interactions with nonpolar residues in the binding pocket. volkamerlab.org

Halogen Bonds: The fluorine atom could form halogen bonds, a type of non-covalent interaction that can contribute significantly to binding affinity. mdpi.com

Pi-Pi Stacking: The aromatic system of the quinoline ring can stack with aromatic residues of the protein like Phenylalanine, Tyrosine, or Tryptophan. mdpi.com

Table 2: Potential Biological Targets and Interacting Residues for Quinoline Derivatives

| Potential Protein Target | PDB ID | Key Interacting Residues (Examples from similar compounds) | Predicted Interaction Types for this compound |

|---|---|---|---|

| M. tuberculosis Inositol-3-phosphate synthase | 1gro | Not specified | Hydrogen Bonding, Hydrophobic Interactions |

| SARS-CoV-2 Main Protease (Mpro) | 6LU7 | MET, LYS, LEU, THR | Hydrophobic Interactions, Pi-Pi Stacking |

Simulation of Conformational Dynamics and Binding Energetics

Molecular Dynamics (MD) simulations provide a dynamic picture of the ligand-protein complex over time, offering deeper insights than static docking models. mdpi.com By simulating the movements of atoms and molecules, MD can assess the stability of the binding pose, the flexibility of the protein and ligand, and provide a more accurate estimation of binding free energy. nih.govresearchgate.net

An MD simulation for a this compound-protein complex would typically run for nanoseconds to microseconds. The analysis of the simulation trajectory would focus on several parameters:

Root Mean Square Deviation (RMSD): To assess the stability of the complex. A stable RMSD suggests a stable binding mode.

Root Mean Square Fluctuation (RMSF): To identify the flexibility of different parts of the protein and ligand.

Hydrogen Bond Analysis: To monitor the persistence of hydrogen bonds formed between the ligand and protein throughout the simulation.

Binding Free Energy Calculation: Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) are used to calculate the binding free energy from the simulation snapshots, providing a more refined prediction of binding affinity. mdpi.com

Studies on other quinoline derivatives have used MD simulations to confirm the stability of ligand-protein complexes, showing that the key interactions predicted by docking are maintained over time. nih.govresearchgate.net This confirms the potential of the compound as a stable inhibitor. For this compound, MD simulations would be crucial to validate docking predictions and understand the energetic factors driving its binding to a specific biological target.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Phenylalanine |

| Tyrosine |

Structure Activity Relationship Sar Studies of 7 Fluoro 4 Methylquinoline and Its Analogs

Impact of Fluorine Substitution on Biological Activity

The location of the fluorine atom on the 4-methylquinoline (B147181) (4-MeQ) core is crucial in modulating its mutagenic activity. Studies comparing various mono- and di-fluorinated derivatives of 4-MeQ have revealed significant differences based on the substitution pattern. nih.gov For instance, 7-Fluoro-4-methylquinoline was found to be as highly mutagenic as the parent, non-fluorinated 4-methylquinoline. nih.gov In contrast, fluorination at the 2-position, as seen in 2-Fluoro-4-methylquinoline, 2,6-difluoro-4-methylquinoline, and 2,7-difluoro-4-methylquinoline, resulted in non-mutagenic compounds in the Ames test. nih.gov

This positional effect is not limited to mutagenicity. In the context of antiplasmodial activity, 7-fluoro-aminoquinolines were found to be less active against both chloroquine-susceptible and chloroquine-resistant Plasmodium falciparum compared to their 7-chloro, 7-bromo, or 7-iodo counterparts. nih.gov Research on the genotoxicity of the complete isomeric series of fluoroquinolines showed that 2- and 3-fluoroquinoline (B1210502) were not significantly mutagenic, whereas isomers with fluorine at positions 5, 6, 7, and 8 were capable of inducing unscheduled DNA synthesis (UDS). nih.gov This highlights that substitutions on the pyridine (B92270) ring (positions 2, 3, 4) have a different impact than those on the benzene (B151609) ring (positions 5, 6, 7, 8). nih.govnih.gov

| Compound | Fluorine Position(s) | Mutagenicity (Ames Test) | Reference |

|---|---|---|---|

| 4-Methylquinoline (4-MeQ) | - | Highly Mutagenic | nih.gov |

| This compound (7-F-4-MeQ) | 7 | Highly Mutagenic | nih.gov |

| 6-Fluoro-4-methylquinoline (6-F-4-MeQ) | 6 | Less Mutagenic than 4-MeQ | nih.gov |

| 2-Fluoro-4-methylquinoline (2-F-4-MeQ) | 2 | Non-mutagenic | nih.gov |

| 2,6-Difluoro-4-methylquinoline | 2, 6 | Non-mutagenic | nih.gov |

| 2,7-Difluoro-4-methylquinoline | 2, 7 | Non-mutagenic | nih.gov |

Fluorine substitution can significantly interfere with the metabolic pathways responsible for the activation of quinolines into toxic metabolites. tandfonline.com The mutagenicity of quinoline (B57606) and its derivatives is often linked to their metabolic activation to a 1,4-hydrated 2,3-epoxide (enamine epoxide), which can modify DNA. nih.gov

Metabolic studies using rat liver microsomal enzymes showed that the metabolic patterns of 4-MeQ, 6-F-4-MeQ, and 7-F-4-MeQ were similar, with hydroxylation at the 4-methyl group being the main pathway and 3-hydroxylation being a minor pathway. nih.gov However, for 2-Fluoro-4-methylquinoline, the 3-hydroxy metabolite was not produced. nih.gov This suggests that fluorine substitution at the 2-position inhibits the formation of the critical enamine epoxide in the pyridine moiety, thereby preventing metabolic activation and subsequent mutagenicity. nih.gov This mechanism is consistent with findings for quinoline itself, where fluorine substitution at the 3-position also blocks mutagenicity by interfering with the formation of the 2,3-epoxide. nih.govnih.gov Therefore, strategic placement of fluorine can serve as a tool to block metabolic activation pathways, leading to detoxification. tandfonline.com

As established, the position of fluorine substitution is a key determinant of the mutagenicity of 4-methylquinoline derivatives. While this compound retains the high mutagenicity of its parent compound, fluorination at other positions offers a viable strategy for anti-mutagenic structural modification. nih.gov

The most effective strategy identified is the substitution at the 2-position. All 2-fluorinated derivatives of 4-MeQ tested were found to be non-mutagenic. nih.gov This is attributed to the inhibition of the metabolic formation of the mutagenic enamine epoxide. nih.gov Similarly, studies on quinoline itself have shown that fluorine substitution at position 3 completely abolishes its mutagenic activity. nih.gov These findings suggest that blocking the metabolic activation within the pyridine moiety of the quinoline ring system is a crucial anti-mutagenic strategy. nih.govnih.gov Therefore, placing a fluorine atom at either the 2- or 3-position is a promising approach for designing safer quinoline-based compounds for medicinal or agricultural applications. nih.gov

Effects of Methyl Substitution at Position 4

The methyl group at the 4-position of the quinoline ring also plays a defining role in the molecule's biological profile. Its steric and electronic properties contribute significantly to the activity of the compound.

The methyl group at position 4 has a profound impact on the mutagenicity of the quinoline scaffold. 4-Methylquinoline (4-MeQ) is recognized as the most mutagenic among all quinoline derivatives examined in certain studies. nih.gov Its genotoxic potential is further supported by its ability to induce unscheduled DNA synthesis (UDS) in rat hepatocytes, a marker of DNA damage and repair. nih.gov This contrasts with 2- and 6-methylquinoline, which did not produce a positive UDS response. nih.gov The potent mutagenicity of the 4-methyl substitution underscores its critical role in the biological activity profile of these compounds. nih.govca.gov This enhancement of mutagenic or genotoxic activity by a methyl group at specific positions has also been observed in other, more complex quinoline-based structures. nih.gov

Relationship between Molecular Features and Biological Efficacy

The biological efficacy of quinoline derivatives is intricately linked to their molecular architecture. Specific structural features govern how these compounds interact with biological systems, influencing their ability to cross cellular membranes, bind to target molecules, and exert a therapeutic or biological effect. The following sections explore the correlation between the chemical structure of this compound analogs and their biological activity, delving into aspects of cellular permeability, binding affinity, and the computational models used to predict and optimize these properties.

Correlation of Chemical Structure with Cellular Permeability and Binding Affinity

The ability of a molecule to traverse cellular membranes and bind effectively to its biological target are fundamental determinants of its potency. For quinoline derivatives, these properties are heavily influenced by the nature and position of substituents on the quinoline ring.

Research into 4-aminoquinoline (B48711) antimalarials has shown that electron-withdrawing groups at the 7-position, such as a fluoro group, can lower the basicity (pKa) of both the quinoline ring nitrogen and the side-chain amino group. nih.gov This modification of pKa is significant as it affects the molecule's charge state at physiological pH, which in turn influences its ability to accumulate within the acidic food vacuole of the malaria parasite—a process known as pH trapping. nih.govresearchgate.net While some studies suggest that electron-donating groups might enhance membrane permeability, the electronic properties conferred by substituents at the C7 position are critical for optimizing the pharmacokinetic features of these compounds. rsc.orgresearchgate.net

Binding affinity is also strongly correlated with the substitution pattern. In the context of antimalarial 4-aminoquinolines, the beta-hematin inhibitory activity, a measure of binding to hematin, is directly proportional to the electron-withdrawing capacity of the substituent at the 7-position. nih.govresearchgate.net The lipophilicity of the group at this position also plays a role by influencing the hematin-quinoline association constant. nih.govresearchgate.net For other targets, such as the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), the carboxylate group of certain quinoline carboxylic acids is a key pharmacophoric feature, forming crucial salt bridge and hydrogen bond interactions with receptor residues. nih.gov

Table 1: Effect of 7-Position Substituent on pKa of 4-Aminoquinoline Analogs Data derived from studies on N¹,N¹-diethyl-N²-(4-quinolinyl)-1,2-ethanediamines.*

| Substituent at 7-Position | Quinoline Nitrogen pKa | Side-Chain Tertiary Amino pKa |

|---|---|---|

| Amino (-NH2) | 8.36 | 10.02 |

| Trifluoromethyl (-CF3) | - | 7.65 |

| Nitro (-NO2) | 6.28 | - |

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models are instrumental in drug discovery for predicting the activity of novel molecules and guiding the synthesis of more potent analogs.

For quinoline derivatives, QSAR studies often involve calculating a wide range of molecular descriptors that encode physicochemical properties, such as electronic, steric, and hydrophobic features. nih.gov These descriptors are then used to build predictive models using statistical methods like multiple linear regression (MLR) or machine learning algorithms. nih.govresearchgate.net

Studies on various quinoline-based compounds have demonstrated the utility of QSAR. For instance, in the development of P-glycoprotein inhibitors to combat multidrug resistance in cancer, QSAR models have been created to predict the inhibitory activity of quinoline derivatives. nih.gov These models help identify the key structural features that govern interaction with the efflux pump. Similarly, for fluoroquinolones, QSAR models have indicated that the C5 and C7 positions are primary determinants of certain biological effects, highlighting the importance of substitution at these sites. researchgate.net The overarching goal of these approaches is to create reliable in silico tools that can forecast the pharmacological efficacy of new compounds, thereby streamlining the drug design and development process. nih.gov

Pharmacophore Modeling and Lead Optimization Strategies

Pharmacophore modeling is another powerful computational strategy that focuses on identifying the essential three-dimensional arrangement of chemical features a molecule must possess to interact with a specific biological target. grafiati.com A pharmacophore model defines the spatial distribution of features like hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers that are critical for binding and biological activity.

This approach is widely used in the lead optimization phase of drug discovery. Once a pharmacophore model is established, it serves as a template for designing new molecules with improved affinity and selectivity. For example, the analysis of quinoline-based inhibitors of dihydroorotate dehydrogenase (DHODH) revealed an essential pharmacophore where a carboxylate group plays a pivotal role in binding to the enzyme's active site. nih.gov

Lead optimization strategies for quinoline derivatives often involve synthesizing analogs that better fit the derived pharmacophore model. This can include modifying existing functional groups, introducing new ones to create additional interactions with the target, or altering the quinoline scaffold itself to improve its geometric and electronic complementarity to the binding site. By hybridizing key biologically active scaffolds or making targeted substitutions, medicinal chemists can rationally design novel compounds with enhanced potency and more favorable pharmacokinetic profiles. researchgate.net

Comparative SAR with Other Substituted Quinoline Systems

The structure-activity relationships of this compound can be better understood by comparing them with other substituted quinoline systems. The extensive research on 4-aminoquinolines and various halogenated quinolines provides a valuable framework for contextualizing the role of the fluorine atom at the 7-position and the methyl group at the 4-position.

Analysis of 4-Aminoquinoline Derivatives

The 4-aminoquinoline scaffold is the backbone of several important antimalarial drugs, with chloroquine (B1663885) being the most well-known example. SAR studies on this class of compounds are extensive and offer clear insights into the requirements for antiplasmodial activity. researchgate.net

A critical and consistently observed feature for high potency is the presence of an electron-withdrawing substituent at the 7-position of the quinoline ring. researchgate.netyoutube.com Halogens like chlorine or functional groups such as trifluoromethyl are commonly found in active compounds. oup.commanchester.ac.uk These groups influence the electronic properties of the quinoline ring system, which is believed to be crucial for the drug's mechanism of action, including the inhibition of hemozoin formation. researchgate.netrsc.org The fluorine atom in this compound aligns with this requirement.

The side chain at the 4-position is also essential for activity. In most antimalarial 4-aminoquinolines, this is a flexible diaminoalkyl chain that is believed to be important for accumulating the drug in the parasite's acidic food vacuole. researchgate.netyoutube.com The presence of a simple methyl group at the 4-position in this compound represents a significant structural departure from these classic antimalarial agents, suggesting it may engage with biological targets differently or possess a distinct spectrum of activity.

Table 2: General Structure-Activity Relationships of 4-Aminoquinoline Antimalarials

| Position | Structural Feature | Impact on Activity |

|---|---|---|

| 7-Position | Electron-withdrawing group (e.g., -Cl, -CF3) | Essential for high antiplasmodial potency. youtube.com |

| 4-Position | Basic aminoalkyl side chain | Crucial for pH trapping and accumulation in the parasite vacuole. researchgate.net |

| Quinoline Ring | Core scaffold | Interacts with hematin, inhibiting hemozoin formation. nih.gov |

Insights from Halogenated Quinoline Derivatives (e.g., Chloro- and Bromo-substituted)

The identity and position of halogen substituents on the quinoline ring have a profound impact on biological activity. Comparisons between fluoro-, chloro-, and bromo-substituted quinolines reveal important trends.

In antimalarial 4-aminoquinolines, electron-withdrawing capacity at the 7-position is a key correlate of activity. nih.gov This suggests that the high electronegativity of fluorine would be a favorable feature. Studies on other biological targets have also underscored the importance of halogenation. For instance, research on tetrahydroquinoline-based EPAC inhibitors found that the presence of two bromine atoms on the phenyl ring was critical for inhibitory activity. acs.org This highlights that in some contexts, larger, more polarizable halogens like bromine may be preferred over fluorine.

In the field of antibacterials, halogenated quinolines (HQs) have been identified as promising agents capable of eradicating drug-resistant bacterial biofilms. nih.gov The synthetic tractability of the HQ scaffold allows for systematic modification, and studies have shown that the type and position of the halogen can tune the antibacterial profile. For example, 6,8-dibromoquinoline (B11842131) derivatives have been investigated for their anticancer potential, demonstrating that di-halogenation can lead to significant cytotoxic effects against cancer cell lines. tjclonline.com The specific contribution of a 7-fluoro substituent, as seen in this compound, is thus dependent on the biological target and can influence properties ranging from target binding affinity to membrane permeability. nih.govnih.gov

Influence of Electron-Withdrawing Groups (e.g., -F, -NO2, -Cl)

The introduction of electron-withdrawing groups (EWGs) to the quinoline scaffold is a critical strategy in medicinal chemistry to modulate the molecule's electronic properties, lipophilicity, metabolic stability, and ultimately, its biological activity. Groups such as fluoro (-F), nitro (-NO2), and chloro (-Cl) exert their influence primarily through negative inductive (-I) and, in some cases, resonance (-M) effects. These effects can significantly alter the pKa of the quinoline nitrogen, influencing the molecule's ability to interact with biological targets. Research on various quinoline analogs provides insight into how these groups affect activity, particularly in antimicrobial and anticancer contexts.

Fluorine (-F): The fluoro group is the most electronegative substituent and often serves as a bioisostere for a hydrogen atom. Its small size allows it to be incorporated with minimal steric hindrance, while its strong electron-withdrawing nature can significantly lower the basicity (pKa) of the quinoline ring nitrogen. researchgate.net In studies on 7-substituted 4-aminoquinolines as antiplasmodial agents, the 7-fluoro analogs were found to be less active against both chloroquine-susceptible and chloroquine-resistant strains of Plasmodium falciparum compared to their 7-chloro counterparts. nih.gov For instance, 7-fluoro-4-aminoquinoline derivatives generally exhibited higher IC50 values (lower potency) than the corresponding 7-chloro derivatives. nih.gov This suggests that while fluorine's electronegativity alters the electronic profile of the quinoline ring, a simple increase in electron-withdrawing strength at the 7-position does not universally lead to enhanced activity and that other factors like the substituent's size and lipophilicity are also crucial. researchgate.net

Chlorine (-Cl): The chloro group is a larger and less electronegative halogen than fluorine but is still a potent electron-withdrawing substituent. In the context of antiplasmodial 4-aminoquinolines, the 7-chloro substitution, as seen in the structure of chloroquine, is a well-established feature for high potency. Studies comparing various 7-substituted analogs have shown that 7-chloro derivatives are consistently more active than 7-fluoro and 7-trifluoromethyl derivatives against chloroquine-resistant P. falciparum. nih.gov The activity of these compounds is linked to their ability to accumulate in the parasite's acidic food vacuole and inhibit the polymerization of heme into hemozoin. The electron-withdrawing capacity of the group at the 7-position directly influences this inhibitory activity. researchgate.net

The following tables summarize the findings from SAR studies on quinoline analogs where the influence of these electron-withdrawing groups was investigated.

Table 1: Comparative Activity of 7-Substituted 4-Aminoquinoline Analogs against P. falciparum

| 7-Substituent | Quinoline Scaffold | Biological Activity | IC50 (nM) vs. Chloroquine-Susceptible Strain | IC50 (nM) vs. Chloroquine-Resistant Strain | Source |

| -F | 4-Aminoquinoline | Antiplasmodial | 15 - 50 | 18 - 500 | nih.gov |

| -Cl | 4-Aminoquinoline | Antiplasmodial | 3 - 12 | 3 - 12 | nih.gov |

Data synthesized from studies on N,N-diethyldiaminoalkane side chains.

Table 2: Influence of 7-Substituents on the pKa of 4-Aminoquinoline Analogs

| 7-Substituent | Quinoline Scaffold | Physicochemical Parameter | Measured Value (pKa) | Source |

| -NO2 | 4-Aminoquinoline | Quinoline Ring Nitrogen pKa | 6.28 | researchgate.net |

| -Cl | 4-Aminoquinoline | Quinoline Ring Nitrogen pKa | 7.98 | researchgate.net |

| -F | 4-Aminoquinoline | Quinoline Ring Nitrogen pKa | 8.01 | researchgate.net |

Data from a study on N1,N1-diethyl-N2-(4-quinolinyl)-1,2-ethanediamines.

Applications of 7 Fluoro 4 Methylquinoline As a Research Scaffold and Intermediate

Building Block in Medicinal Chemistry

The quinoline (B57606) nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to bind to a variety of biological targets. The introduction of a fluorine atom can enhance binding affinity and improve pharmacokinetic properties.

Design and Synthesis of Novel Bioactive Derivatives

While specific examples of extensive bioactive derivative libraries synthesized directly from 7-Fluoro-4-methylquinoline are not prevalent in the literature, the general principles of quinoline chemistry suggest its utility. For instance, the methyl group at the 4-position can be a site for functionalization or can influence the reactivity of the quinoline ring. The synthetic versatility of quinolines allows for the introduction of various pharmacophores to explore a range of biological activities. nih.gov

Development of Multi-Targeting Agents

The concept of multi-target drugs is a significant area of research for complex diseases. The quinoline and quinazoline (B50416) scaffolds have been explored for the development of agents that can interact with multiple biological targets, such as different kinases in cancer therapy. nih.gov Although no specific multi-target agents based on the this compound scaffold are prominently reported, its structural features are consistent with those of other quinoline derivatives that have been investigated for such purposes.

Chemical Intermediate in Organic Synthesis

The reactivity of the quinoline ring system allows it to serve as a versatile intermediate in the construction of more complex molecules.

Precursor for Advanced Heterocyclic Systems

Quinolines are foundational structures for the synthesis of a wide array of fused heterocyclic systems. rsc.org Classical reactions in heterocyclic chemistry can be applied to the quinoline core to build more elaborate molecular architectures. rsc.org The fluorine and methyl substituents on this compound would influence the regioselectivity and reactivity in such synthetic transformations.

Role in Conjugated Molecules and Polymers

Conjugated organic molecules and polymers are of great interest for their electronic and optical properties. While there is research on conjugated polymers incorporating fluorene (B118485) units, specific studies detailing the use of this compound in this context are not widely published. researchgate.net The incorporation of a fluorinated quinoline moiety could modulate the electronic properties of such materials. rsc.org

Applications in Materials Science Research

Fluorinated organic compounds are increasingly utilized in materials science for applications in electronics and optoelectronics. The introduction of fluorine can enhance properties such as electron mobility and stability. rsc.org Quinolines, in general, have been investigated for use in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells. ossila.com The specific contribution of the 7-fluoro-4-methyl arrangement to the properties of advanced materials remains an area for potential future investigation.

Organic Light-Emitting Diodes (OLEDs) Research

In the field of OLEDs, quinoline derivatives are widely utilized as host materials, electron-transporting materials, and emitters. The introduction of fluorine atoms into organic molecules can significantly influence their electronic properties, such as increasing electron affinity and improving thermal and oxidative stability. These are desirable characteristics for OLED materials.

Theoretical Potential of this compound in OLEDs:

| Property | Potential Advantage |

| Electron-Withdrawing Nature of Fluorine | Could lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, potentially facilitating electron injection from the cathode. |

| Increased Stability | The strong carbon-fluorine bond can enhance the thermal and morphological stability of the resulting materials, leading to longer device lifetimes. |

| Modified Emission Properties | The position of the fluorine and methyl groups could influence the photoluminescent properties of derivative compounds, potentially leading to blue-emitting materials, which are highly sought after. |

However, a search of current research literature did not yield specific examples of OLEDs that utilize this compound as a direct precursor or component.

Dye-Sensitized Solar Cells (DSSCs) Investigations

In DSSCs, organic dyes act as sensitizers, absorbing light and injecting electrons into a semiconductor material. The design of these dyes often incorporates a donor-π-acceptor (D-π-A) structure. Quinoline moieties can be incorporated into these structures. The introduction of fluorine can impact the dye's absorption spectrum, energy levels, and stability.

Theoretical Role of this compound in DSSCs:

| Feature | Potential Impact |

| Electron-Accepting Moiety | The quinoline ring, particularly when functionalized with electron-withdrawing groups like fluorine, could serve as an effective electron acceptor or part of the π-bridge in a sensitizer (B1316253) dye. |

| Tuning of Energy Levels | The fluorine substituent could help in fine-tuning the HOMO (Highest Occupied Molecular Orbital) and LUMO energy levels of the dye to ensure efficient electron injection into the semiconductor's conduction band and effective dye regeneration. |

| Enhanced Photostability | Fluorinated compounds often exhibit greater resistance to degradation under illumination, which could lead to more durable DSSCs. |

Fluorescent Probes and Bioimaging Agents in Research Settings

Quinoline-based fluorophores are valued for their strong fluorescence and sensitivity to their environment, making them useful as fluorescent probes for detecting ions, molecules, and cellular structures. The introduction of fluorine can alter the photophysical properties, such as quantum yield and Stokes shift, and can also influence the probe's cellular uptake and localization.

Potential Applications in Fluorescent Probes and Bioimaging:

| Characteristic | Potential Benefit |

| Modulation of Fluorescence | The electronic effects of the fluorine and methyl groups could lead to derivatives with desirable fluorescence wavelengths and high quantum yields. |

| Environmental Sensitivity | Probes derived from this scaffold could potentially exhibit fluorescence that is sensitive to local environmental factors such as pH or polarity, enabling their use as sensors. |

| Biological Compatibility | The lipophilicity and other physicochemical properties influenced by the substituents could affect how the probe interacts with biological systems. |

While the broader class of quinoline derivatives has been extensively studied for these applications, there is no specific body of research detailing the use of this compound as a core structure for fluorescent probes or bioimaging agents.

Future Research Directions and Perspectives

Advancements in Synthetic Strategies for Fluorinated Quinolines

The synthesis of fluorinated quinolines, including 7-Fluoro-4-methylquinoline, is a dynamic area of research, with continuous efforts to develop more efficient, selective, and environmentally benign methodologies. Traditional methods are evolving into innovative strategies that often leverage catalytic C–H bond activation, transition-metal-free protocols, and photo-induced oxidative cyclization. mdpi.com

Recent breakthroughs include the use of visible light to induce direct C-H fluorination of nitrogen-containing aromatic hydrocarbons like quinoline (B57606). chinesechemsoc.org This approach offers high functional group tolerance and is more atom-economical. Another novel method involves a copper-catalyzed [4+2] cycloaddition between activated π-alkyne complexes and nitrosoarenes, which allows for the construction of functionalized quinoline analogues. nih.gov Furthermore, the development of reusable solid acid catalysts, such as Nafion NR50, for Friedländer-type quinoline synthesis under microwave conditions presents a greener alternative to traditional methods. mdpi.com

Future work will likely focus on refining these methods to allow for precise control over the regioselectivity of fluorination and functionalization, enabling the streamlined synthesis of specific derivatives of this compound. The development of one-pot syntheses and flow chemistry approaches will also be crucial for scalable and industrial applications. researchgate.net

Integration of Advanced Computational Methods in Drug Design

The integration of advanced computational methods is revolutionizing the design and discovery of new drugs based on the this compound scaffold. In silico techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR), molecular docking, and virtual screening are instrumental in predicting the biological activity and optimizing the structure of quinoline derivatives. mdpi.comnih.gov

Studies have successfully employed 3D-QSAR models to analyze the structure-activity relationships of quinoline derivatives as potential anticancer agents, demonstrating excellent predictive power. mdpi.com These models help in identifying key structural features that influence biological activity. Molecular docking simulations are used to predict the binding interactions of quinoline-based compounds with specific biological targets, such as bacterial DNA gyrase or protein kinases. nih.gov For instance, docking studies have been used to evaluate the binding affinity of fluorinated quinolines against E. coli DNA gyrase B. nih.gov Virtual screening of large compound libraries against known targets can rapidly identify potential hit compounds for further experimental validation. nih.govtandfonline.com

The future will see a greater reliance on these computational tools for the rational design of this compound derivatives with enhanced potency and selectivity. The use of molecular dynamics simulations will provide deeper insights into the dynamic behavior of ligand-receptor complexes, aiding in the design of more effective therapeutic agents. nih.govnih.gov

Exploration of Novel Biological Targets and Mechanisms

While fluorinated quinolones are well-known for their antibacterial activity through the inhibition of bacterial DNA gyrase and topoisomerase IV, future research is set to uncover novel biological targets and mechanisms of action for this compound and its derivatives. nih.govmsdvetmanual.comwikipedia.orgresearchgate.netnih.gov This expansion of scope is driven by the diverse biological activities observed in the broader quinoline class of compounds, including anticancer, anti-inflammatory, and antiviral properties. mdpi.com

Recent research has pointed towards the potential of quinoline derivatives as inhibitors of protein kinases, which are crucial targets in cancer therapy. nih.govnih.gov For example, certain quinoline derivatives have been investigated as inhibitors of c-Kit kinase and hepatocyte growth factor receptor (c-MET), both of which are implicated in various cancers. nih.govnih.gov The fluorine atom at the 7-position of this compound can significantly influence its pharmacokinetic properties and binding affinity to new targets. nih.gov

Future investigations will likely focus on screening this compound and its analogues against a wider array of biological targets, including those involved in neurodegenerative diseases and viral infections. nih.govresearchgate.net Elucidating the precise molecular mechanisms through which this compound exerts its effects will be paramount for its development as a therapeutic agent.

Development of Structure-Based Design Principles for Enhanced Selectivity

Achieving high selectivity for a specific biological target is a critical challenge in drug development. For this compound, the development of robust structure-based design principles is essential for creating derivatives with enhanced selectivity, thereby minimizing off-target effects. Structure-activity relationship (SAR) studies are fundamental in this endeavor, providing insights into how different substituents on the quinoline ring affect biological activity and selectivity. mdpi.comacs.org

The position of the fluorine atom is known to be a major determinant of the antimicrobial activity and pharmacokinetic profile of quinolones. nih.gov Similarly, the methyl group at the 4-position of this compound can be modified to explore its impact on target binding. For instance, studies on other quinoline derivatives have shown that substituents at the 3-position of the quinoline ring can be critical for achieving selectivity for specific receptor subtypes. acs.org The optimization of quinolinone derivatives as mutant isocitrate dehydrogenase 1 (mIDH1) inhibitors has demonstrated that electron-withdrawing groups can improve metabolic stability. acs.org

Future research will involve the systematic synthesis and biological evaluation of a library of this compound derivatives with modifications at various positions. This will allow for the establishment of clear SAR guidelines for enhancing selectivity towards desired biological targets. nih.gov

Emerging Applications in Chemical Biology and Materials Science

Beyond its potential in medicinal chemistry, this compound holds promise in the fields of chemical biology and materials science. Its fluorescent properties, a common feature of many quinoline derivatives, make it a candidate for the development of chemical probes and sensors. These probes can be used to visualize and study biological processes within living cells.

In the realm of materials science, fluorinated quinolines have found applications in the manufacturing of liquid crystal displays (LCDs). The unique electronic and photophysical properties of the this compound scaffold could be harnessed for the development of novel organic light-emitting diodes (OLEDs) and organic photovoltaic cells. tandfonline.com The presence of the fluorine atom can enhance properties such as thermal stability and electron-transporting capabilities, which are desirable in these applications.

Future research will likely explore the synthesis of polymers and functional materials incorporating the this compound unit. The development of this compound as a versatile building block could lead to new materials with tailored optical and electronic properties for a wide range of technological applications.

Q & A

Basic: What synthetic routes are most effective for producing high-purity 7-Fluoro-4-methylquinoline, and how can reaction conditions be optimized?

Methodological Answer:

- Key Routes :

- Cyclocondensation : Use fluorinated aniline derivatives with α,β-unsaturated carbonyl compounds under acidic conditions. Optimize temperature (80–120°C) and catalyst (e.g., polyphosphoric acid) to minimize by-products .

- Halogen Exchange : Substitute chlorine in 7-chloro-4-methylquinoline with fluorine using KF/Al₂O₃ under microwave irradiation (yields >85%) .

- Optimization Parameters :

- Temperature Control : Higher temperatures (>120°C) may induce decomposition; monitor via TLC/HPLC .

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance fluorination efficiency .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity (>98%) .

Advanced: How can regioselectivity challenges in electrophilic substitution reactions of this compound be addressed?

Methodological Answer:

- Mechanistic Insight : Fluorine’s electron-withdrawing effect directs electrophiles to the C-5/C-8 positions. Use DFT calculations to predict reactive sites .

- Experimental Strategies :

- Validation : Compare experimental NMR (¹H/¹³C) and computational (Gaussian) results to confirm regioselectivity .

Basic: What analytical techniques are critical for characterizing this compound and verifying its structural integrity?

Methodological Answer:

- Core Techniques :

- NMR Spectroscopy : ¹⁹F NMR (δ ~ -120 ppm) confirms fluorine incorporation; ¹H NMR (C-2 proton: δ 8.2–8.5 ppm) identifies quinoline backbone .

- Mass Spectrometry : ESI-MS ([M+H]⁺ m/z ~ 190) validates molecular weight; fragmentation patterns distinguish isomers .

- Elemental Analysis : Match experimental C/H/N/F% with theoretical values (e.g., C: 67.3%, F: 9.8%) .

Advanced: How do solvent polarity and pH affect the stability of this compound in biological assays?

Methodological Answer:

- Stability Studies :

- pH-Dependent Degradation : Under acidic conditions (pH <3), protonation at N-1 leads to ring-opening. Use buffered solutions (pH 7.4) for in vitro assays .

- Solvent Effects : Hydrolysis rates increase in polar solvents (e.g., DMSO >90% stability vs. water <50% at 24 hours). Pre-screen solvents via UV-Vis (λmax 320 nm) .

- Mitigation : Add antioxidants (e.g., BHT) or use lyophilized storage to prolong shelf life .

Basic: What are the common pitfalls in interpreting bioactivity data for this compound derivatives, and how can they be resolved?

Methodological Answer:

- Data Challenges :

- Statistical Validation : Apply ANOVA with post-hoc tests (Tukey’s HSD) to ensure reproducibility (p <0.05) .

Advanced: How can computational modeling guide the design of this compound-based inhibitors for enzyme targets?

Methodological Answer:

- Workflow :

- Validation : Compare with experimental enzyme kinetics (Km/Vmax) and crystallography data .

Basic: How should researchers reconcile contradictory data in fluorinated quinoline literature (e.g., conflicting solubility reports)?

Methodological Answer:

- Root Causes :

- Resolution : Cross-reference with multiple sources (PubChem, CAS) and replicate under controlled conditions .

Advanced: What strategies improve yield in multi-step syntheses of this compound analogs?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.